Methenamine camphorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

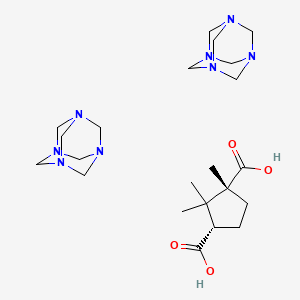

Methenamine camphorate is a compound formed by the combination of methenamine and camphoric acidIt is primarily used as an antibacterial agent for preventing recurrent urinary tract infections . Camphoric acid, on the other hand, is a derivative of camphor, a bicyclic monoterpene ketone. The combination of these two compounds results in this compound, which has unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methenamine camphorate is synthesized by reacting methenamine with camphoric acid. The reaction typically involves mixing equimolar amounts of methenamine and camphoric acid in an appropriate solvent, such as ethanol or water, under controlled temperature conditions. The reaction mixture is then stirred until the formation of this compound is complete, which can be confirmed by various analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methenamine and camphoric acid are combined under optimized conditions to ensure high yield and purity. The reaction is monitored continuously, and the product is purified using techniques such as crystallization or recrystallization. The final product is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: Methenamine camphorate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In acidic conditions, this compound hydrolyzes to release formaldehyde and camphoric acid.

Oxidation: Methenamine can be oxidized to form formaldehyde, which can further react with other compounds to form various products.

Substitution: Methenamine can undergo substitution reactions where its hydrogen atoms are replaced by other functional groups, leading to the formation of different derivatives.

Major Products Formed: The major products formed from the hydrolysis of this compound are formaldehyde and camphoric acid. In oxidation reactions, formaldehyde is the primary product.

Scientific Research Applications

Methenamine camphorate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in the synthesis of other compounds.

Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as an antibacterial agent.

Industry: It is used in the manufacturing of pharmaceuticals and as a preservative in various industrial applications.

Mechanism of Action

Methenamine camphorate exerts its antibacterial effects through the hydrolysis of methenamine to formaldehyde in acidic environments (pH < 6). Formaldehyde is a potent bactericidal agent that denatures bacterial proteins and nucleic acids, leading to cell death . The camphoric acid component helps maintain the acidic environment necessary for the hydrolysis of methenamine.

Comparison with Similar Compounds

Methenamine camphorate can be compared with other methenamine derivatives such as methenamine hippurate and methenamine mandelate.

Methenamine Hippurate: This compound is formed by the combination of methenamine and hippuric acid.

Methenamine Mandelate: This derivative is formed by the combination of methenamine and mandelic acid.

Uniqueness: this compound is unique due to its combination with camphoric acid, which provides additional benefits such as enhanced stability and specific pharmacological properties. The presence of camphoric acid also contributes to the maintenance of an acidic environment, which is crucial for the antibacterial activity of methenamine.

Properties

CAS No. |

630-55-7 |

|---|---|

Molecular Formula |

C22H40N8O4 |

Molecular Weight |

480.6 g/mol |

IUPAC Name |

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H16O4.2C6H12N4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;2*1-7-2-9-4-8(1)5-10(3-7)6-9/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);2*1-6H2/t6-,10+;;/m1../s1 |

InChI Key |

SPPRWKXUYGFXJY-YJGIZBEXSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O.C1N2CN3CN1CN(C2)C3.C1N2CN3CN1CN(C2)C3 |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C.C1N2CN3CN1CN(C2)C3.C1N2CN3CN1CN(C2)C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)

![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)

![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)